

Application Notes: T-26 Oral Administration

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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Compound Background T-26 is a novel taxane analog developed to overcome the limitations of paclitaxel, which include poor aqueous solubility and low oral bioavailability due to being a substrate for the P-glycoprotein (P-gp) efflux transporter. The strategic molecular modifications have resulted in a compound that is a poor substrate for P-gp and exhibits significantly improved oral absorption [1].

Key Pharmacokinetic Data The following table summarizes the key pharmacokinetic parameters of T-26 after single-dose administration in male Sprague-Dawley rats [1].

Parameter	Intravenous (5 mg/kg)	Oral (60 mg/kg)
Absolute Oral Bioavailability (F%)	—	65.79%
Half-life ($t_{1/2}$)	4.03 ± 1.27 h	7.31 ± 1.90 h
Mean Residence Time (MRT)	2.60 ± 0.78 h	10.10 ± 1.92 h
AUC _{0-∞}	2889 ± 698 h·ng/mL	33,552 ± 7631 h·ng/mL
C _{max}	—	2956 ± 749 ng/mL
T _{max}	—	1.33 ± 0.41 h

Experimental Protocols

Here is the detailed methodology for the key experiments involving T-26.

Formulation and Administration

- **Chemical Form:** T-26 was synthesized as a pure compound [1].
- **Dosing Formulation:**
 - **For Intravenous (IV) administration:** The stock solution was diluted with normal saline to a final volume of 1 mL for a dose of 5 mg/kg [1].
 - **For Oral (PO) administration:** A stock solution was prepared in a mixture of Tween 80 and ethanol (50:50, v/v) at a concentration of 50 mg/mL. This was administered at a dose of 60 mg/kg [1].
- **Animal Model:** Male Sprague-Dawley rats (average weight 300 g), fasted overnight before oral dosing [1].

Pharmacokinetic Study Design

- **Study Groups:** Rats were randomly divided into groups. One group received T-26 intravenously (5 mg/kg), and another received it orally (60 mg/kg) [1].
- **Blood Sampling:**
 - **After IV injection:** Samples were collected at 0, 5, 10, 20, 40 min, and 1, 2, 4, 6, 8, 12, 24 h.
 - **After Oral administration:** Samples were collected at 5, 15, 30, 45 min, and 1, 2, 4, 6, 8, 12, 24 h [1].
- **Sample Processing:** Blood samples were centrifuged, and the resulting plasma was stored at -40°C until analysis [1].

Bioanalytical Method: LC-MS/MS Quantification

- **Instrumentation:**
 - **HPLC System:** Agilent 1100 series with a binary pump and auto-sampler.
 - **Column:** Reversed-phase C18 Thermo column (150 mm × 2.1 mm, 3 μm) with a pre-column.
 - **Mass Spectrometer:** Thermo Finnigan TSQ Quantum triple quadrupole with an electrospray ionization (ESI) source [1].
- **Chromatographic Conditions:**
 - **Mobile Phase:** Acetonitrile and water (70:30, v/v).
 - **Flow Rate:** 0.2 mL/min.
 - **Injection Volume:** 20 μL.
 - **Column Temperature:** 30 °C.

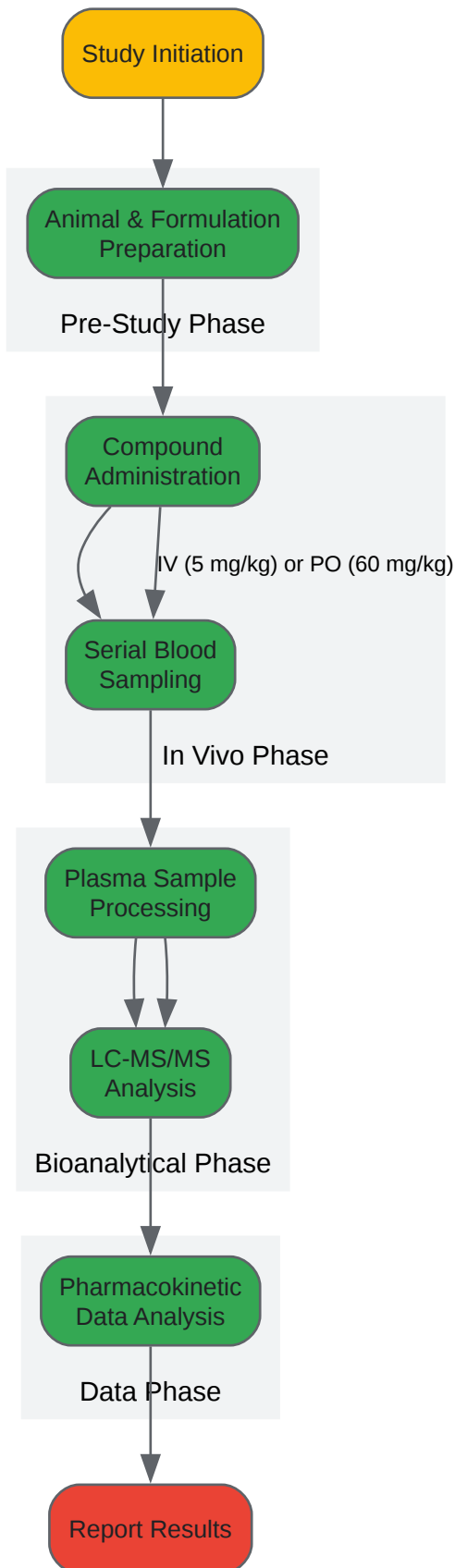
- **Detection:** Diode-array detector set at 230 nm [1].
- **Mass Spectrometry Conditions:**
 - **Ion Mode:** Positive ESI.
 - **Ion Spray Voltage:** 4.0 kV.
 - **Source Temperature:** 350 °C.
 - **Sheath Gas (N₂):** 20 psi.
 - **Auxiliary Gas (N₂):** 5 psi.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) with the transition **m/z 957 → 901** for T-26. Paclitaxel (m/z 876 → 308) was used as an internal standard (IS) [1].
- **Sample Preparation (Plasma):**
 - Mix 100 µL of plasma with 100 µL of acetonitrile containing the internal standard (500 ng/mL paclitaxel).
 - Add 3 mL of ethyl acetate and vortex for 3 minutes.
 - Centrifuge the mixture at 4500 rpm for 10 minutes.
 - Collect the organic layer and evaporate it to dryness.
 - Reconstitute the residue in 120 µL of acetonitrile/water (70:30, v/v).
 - Centrifuge at 12,000 rpm for 3 minutes and inject the supernatant into the LC-MS/MS system [1].

Permeability and P-gp Interaction Assay

- **Cell Model:** Used Caco-2 monolayer cells and Madin-Darby canine kidney (MDCK) cells transfected with MDR1 gene.
- **Experimental Setup:**
 - **Permeability Assessment:** Measure the apparent permeability (P_{app}) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
 - **P-gp Substrate Test:** Conduct the assay with and without a P-gp inhibitor like verapamil. An efflux ratio (B-A P_{app} / A-B P_{app}) close to 1 indicates the compound is a poor P-gp substrate.
 - **P-gp Inhibition Test:** Co-incubate T-26 with a known P-gp substrate (e.g., digoxin) to see if T-26 inhibits its transport [1].

Experimental Workflow Diagram

The following diagram outlines the key stages of the in vivo pharmacokinetic study for T-26.



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Key Conclusions for Researchers

- **High Oral Bioavailability:** The absolute oral bioavailability of 65.79% for T-26 is exceptionally high for a taxane, making it a strong candidate for oral chemotherapy [1].
- **Low P-gp Interaction:** T-26 is a poor substrate for P-glycoprotein, which is a primary reason for its enhanced oral absorption compared to paclitaxel [1].
- **Robust Bioanalytical Method:** The described LC-MS/MS method is specific and sensitive for quantifying T-26 in plasma, with a lower limit of quantification of 5 ng/mL [1].

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References

1. T-13 and T-26, the novel taxanes with improved oral ... [pmc.ncbi.nlm.nih.gov]

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